molecular formula C10H11NO2 B13545726 2-(Azetidin-3-yl)benzoic acid

2-(Azetidin-3-yl)benzoic acid

Cat. No.: B13545726
M. Wt: 177.20 g/mol
InChI Key: ZZSCEDDRVRUMAL-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)benzoic acid is a chemical building block of interest in medicinal chemistry and organic synthesis, featuring a benzoic acid moiety directly linked to the 3-position of a saturated, four-membered azetidine ring. This unique structure combines a hydrogen-bond-donating carboxylic acid with a strained nitrogen-containing heterocycle, making it a valuable scaffold for constructing more complex molecules. In research, such azetidine-based compounds are frequently employed in the synthesis of potential pharmacologically active agents. The azetidine ring is a key feature in drug discovery due to its contribution to molecular rigidity and potential for improving metabolic stability. The carboxylic acid functional group allows for further derivatization, commonly through amide bond formation or esterification, to create a diverse library of compounds for structure-activity relationship (SAR) studies. While the specific biological activity of this compound requires investigation, structurally similar compounds have been explored as inhibitors of protein targets. For instance, research on analogs like 3-(azetidin-3-yl)benzoic acid highlights the relevance of this chemotype in developing inhibitors for signaling pathways. This product is intended for research purposes only and is not intended for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(azetidin-3-yl)benzoic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13)

InChI Key

ZZSCEDDRVRUMAL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2 Azetidin 3 Yl Benzoic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group of 2-(azetidin-3-yl)benzoic acid is amenable to a range of classical and modern derivatization techniques, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various established methods. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, can be employed. For more sensitive substrates or to achieve higher yields, milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are effective. The choice of alcohol can be varied to introduce a wide range of alkyl or aryl ester moieties.

Reactant (Alcohol)Coupling Agent/CatalystProductReported Yield (%)
MethanolH₂SO₄ (catalytic)Methyl 2-(azetidin-3-yl)benzoateGood to Excellent
EthanolEDC/DMAPEthyl 2-(azetidin-3-yl)benzoateHigh
Benzyl alcoholDCC/DMAPBenzyl 2-(azetidin-3-yl)benzoateHigh

Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate anion. Common activating agents include carbodiimides (DCC, EDC), as well as phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and HATU. These reactions are usually performed in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. A patent discloses the synthesis of various benzoic acid amides, and similar methods can be applied to this compound google.com.

Reactant (Amine)Coupling AgentProductReported Yield (%)
AmmoniaHATU2-(Azetidin-3-yl)benzamideHigh
AnilineBOPN-Phenyl-2-(azetidin-3-yl)benzamideGood to Excellent
PiperidineEDC(2-(Azetidin-3-yl)phenyl)(piperidin-1-yl)methanoneHigh

Reduction and Subsequent Functionalization

The carboxylic acid group can be reduced to a primary alcohol, providing a valuable synthetic handle for further functionalization. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are typically required for this transformation. The resulting (2-(azetidin-3-yl)phenyl)methanol can then be subjected to a variety of reactions, including oxidation to the corresponding aldehyde, conversion to halides for nucleophilic substitution, or etherification.

Cyclization Reactions Leading to Fused Systems

The strategic positioning of the carboxylic acid and the azetidine (B1206935) ring in this compound allows for intramolecular cyclization reactions to form novel fused heterocyclic systems. For instance, under acidic conditions, dehydration could potentially lead to the formation of a lactone. More complex cyclizations can be envisioned following derivatization of either the carboxylic acid or the azetidine nitrogen to introduce a reactive partner for an intramolecular reaction. For example, conversion of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement, could lead to an isocyanate that might undergo intramolecular cyclization with the azetidine nitrogen.

Reactions Involving the Azetidine Ring Nitrogen

The secondary amine of the azetidine ring is a nucleophilic center that can readily participate in a variety of bond-forming reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to neutralize the acid generated during the reaction. The choice of base is crucial to avoid unwanted side reactions and can range from inorganic bases like potassium carbonate to non-nucleophilic organic bases such as diisopropylethylamine (DIPEA). This reaction allows for the introduction of a wide variety of substituents on the nitrogen atom.

N-Acylation: Acylation of the azetidine nitrogen is a common transformation that can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids. When using acyl chlorides or anhydrides, a base is typically added to scavenge the acidic byproduct. For coupling with carboxylic acids, the same activating agents used for amidation of the carboxylic acid group (e.g., EDC, HATU) can be employed. This reaction is useful for installing amide functionalities, which can alter the electronic and steric properties of the molecule.

ReagentBaseProductReported Yield (%)
Methyl iodideK₂CO₃2-(1-Methylazetidin-3-yl)benzoic acidHigh
Benzyl bromideDIPEA2-(1-Benzylazetidin-3-yl)benzoic acidHigh
Acetyl chlorideTriethylamine2-(1-Acetylazetidin-3-yl)benzoic acidGood to Excellent
Benzoic acidHATU2-(1-Benzoylazetidin-3-yl)benzoic acidHigh

Ring Expansion or Contraction Methodologies

The strained four-membered azetidine ring can undergo ring expansion reactions under certain conditions. For instance, subjecting 2,2-disubstituted azetidines to amide coupling with carboxylic acids can lead to ring expansion to form 5,6-dihydro-4H-1,3-oxazines rsc.org. While this has not been specifically reported for this compound, it suggests a potential pathway for skeletal diversification. Ring contraction of the azetidine ring is a less common transformation but could potentially be achieved through rearrangement reactions, for example, via a Favorskii-type rearrangement of an appropriately substituted azetidinone derivative.

Functionalization of the Benzoic Acid Aromatic Ring

The benzoic acid portion of the molecule offers a platform for introducing additional substituents, thereby modulating the compound's physicochemical properties. The reactivity of the aromatic ring is influenced by the combined electronic effects of the deactivating carboxyl group and the azetidinyl substituent.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is subject to electrophilic aromatic substitution, though its reactivity is complex. The carboxylic acid group is a well-established deactivating group and a meta-director due to its electron-withdrawing nature. quora.comyoutube.com Conversely, the azetidinyl group's effect depends on the state of its nitrogen atom. An unprotected, neutral azetidine acts as an activating, ortho-, para-directing group. However, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the azetidine nitrogen will be protonated, converting it into a strongly deactivating, meta-directing ammonium group. quora.com

This duality means the regiochemical outcome of EAS reactions can be controlled by manipulating the reaction conditions and the use of protecting groups on the azetidine nitrogen. For instance, performing a reaction under neutral or basic conditions with a protected azetidine would favor substitution at the positions ortho and para to the azetidinyl group (C-3 and C-5), whereas acidic conditions would strongly direct incoming electrophiles to the position meta to both the carboxyl and the (protonated) azetidinyl groups (C-5).

Table 1. Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Reaction ConditionState of Azetidine NitrogenDirecting Effect of -COOHDirecting Effect of Azetidinyl GroupPredicted Major Product(s)
Strongly Acidic (e.g., HNO₃/H₂SO₄)Protonated (-NH₂⁺-)Meta (C-4, C-6)Meta (C-4, C-6)Substitution at C-4 and C-6
Neutral/Protected (e.g., N-Boc)Neutral/AmideMeta (C-4, C-6)Ortho, Para (C-3, C-5)Mixture, with likely substitution at C-5

Nucleophilic Aromatic Substitution (SNAr)

Standard nucleophilic aromatic substitution (SNAr) on the unsubstituted benzene (B151609) ring of this compound is not feasible. This reaction requires the presence of at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a suitable leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com Therefore, to utilize SNAr for derivatization, the parent compound must first be functionalized, for example, through halogenation and nitration, to install the necessary activating and leaving groups. Once such an activated intermediate is formed, a wide variety of nucleophiles (amines, alkoxides, thiolates) can be used to displace the leaving group, providing a powerful method for introducing diverse functionality. nih.gov

Modern synthetic chemistry offers a powerful toolkit for aryl modifications via transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com

To employ these methods, a halogenated derivative of this compound is required as a precursor. For example, 5-bromo-2-(azetidin-3-yl)benzoic acid could serve as a versatile intermediate. This intermediate can be coupled with a variety of partners to generate a library of analogs. The choice of protecting groups for the amine and carboxylic acid functions is critical to ensure compatibility with the reaction conditions.

Table 2. Examples of Potential Cross-Coupling Reactions on a Halogenated this compound Derivative
Reaction TypeCoupling PartnerCatalyst/Ligand System (Typical)Resulting Structure
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃Biaryl derivative
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOtBuAryl amine derivative
Sonogashira CouplingTerminal alkyne (RC≡CH)PdCl₂(PPh₃)₂, CuI, Et₃NAryl alkyne derivative
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂, P(o-tol)₃, Et₃NAryl alkene derivative

Development of Advanced Intermediates and Functionalized Analogs

This compound is a valuable building block for creating more complex molecules, often referred to as advanced intermediates in pharmaceutical development. shreemlifesciences.commidas-pharma.com Derivatization at its multiple reactive sites can produce a wide array of functionalized analogs with tailored properties. The synthesis of such analogs is a key strategy in drug discovery for exploring structure-activity relationships. nih.govnih.gov

Key derivatization strategies include:

Amide Formation: The carboxylic acid can be readily converted into a diverse range of amides using standard peptide coupling reagents. This modification is one of the most common strategies in medicinal chemistry to modulate biological activity and pharmacokinetic properties.

N-Alkylation/N-Acylation of Azetidine: The secondary amine of the azetidine ring can be functionalized through reductive amination, acylation, or sulfonylation to introduce various substituents. This allows for fine-tuning of properties such as basicity, lipophilicity, and hydrogen bonding capacity.

Esterification: The carboxylic acid can be converted to esters, which can act as prodrugs to improve membrane permeability and oral absorption. nih.gov These esters are later hydrolyzed in vivo by esterases to release the active carboxylic acid. nih.gov

Combined Modifications: Multiple sites can be functionalized sequentially to build highly complex and diverse molecular scaffolds for lead-like libraries. nih.gov

Application As a Versatile Chemical Scaffold and Building Block in Advanced Organic Synthesis

Integration into Combinatorial Chemistry and High-Throughput Synthesis Platforms

The structure of 2-(azetidin-3-yl)benzoic acid is well-suited for the construction of combinatorial libraries, a cornerstone of modern drug discovery and materials science. Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, which can then be screened for desired properties. The bifunctional nature of this compound, with its reactive amino and carboxylic acid groups (often in protected forms), allows for the systematic and parallel synthesis of a vast array of derivatives.

For instance, the synthesis of a combinatorial library of indazoles has been demonstrated using a derivative, [1-(tert-butoxycarbonyl)azetidin-3-yl]zinc(II) iodide, in a Negishi coupling reaction. acs.org This highlights how the azetidine (B1206935) core can be a central scaffold onto which various substituents are introduced in a high-throughput fashion. The generation of such libraries is crucial for identifying lead compounds in drug discovery programs. researchgate.net The ability to create large and diverse compound libraries increases the probability of discovering novel molecules with significant therapeutic potential. researchgate.net

Table 1: Representative Applications in Combinatorial Synthesis

Scaffold/Building BlockSynthetic ApproachApplication
[1-(tert-butoxycarbonyl)azetidin-3-yl]zinc(II) iodideNegishi CouplingCombinatorial library of indazoles acs.org
Densely functionalized azetidine ring systemsDiversity-Oriented Synthesis (DOS)Generation of lead-like libraries for CNS targets nih.gov
Spirocyclic azetidinesSolid-Phase Synthesis1976-membered library for drug discovery nih.gov

Utility in the Construction of Complex Natural Product Analogs and Designed Molecules

Natural products often serve as the inspiration for the design of new therapeutic agents. However, their complex structures can make them difficult to synthesize and modify. This compound provides a valuable scaffold for the construction of analogs of natural products and other complex designed molecules. By incorporating this rigid azetidine-containing fragment, chemists can create novel molecules that mimic the spatial arrangement of key functional groups found in natural products, while often improving their synthetic accessibility and pharmacological properties.

The synthesis of diverse and densely functionalized azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, demonstrates the utility of this core in creating complex molecular architectures. nih.gov These scaffolds can serve as the foundation for the development of novel molecules with tailored properties for specific biological targets. While direct synthesis of natural product analogs using this compound is an area of ongoing research, its application in creating intricately designed molecules for lead discovery is well-established. researchgate.netnih.gov

Role in Peptidomimetic Chemistry and Conformationally Restricted Systems

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The conformational flexibility of natural peptides can be a drawback, leading to reduced receptor affinity and selectivity. The incorporation of conformationally restricted elements, such as the azetidine ring of this compound, is a key strategy in peptidomimetic design. beilstein-journals.org

The rigid azetidine ring helps to lock the molecule into a specific three-dimensional conformation, which can lead to a more favorable interaction with a biological target. beilstein-journals.orgvulcanchem.com This can result in increased potency and selectivity. For example, the azetidine ring has been incorporated into kinase inhibitors as a chiral peptidomimetic moiety. nih.govsemanticscholar.org In one study, the addition of an azetidine scaffold at a specific position in a kinase inhibitor was investigated for its effect on selectivity. nih.govsemanticscholar.org The constrained nature of the azetidine ring is also exploited in the design of various bioactive compounds where a defined spatial arrangement of functional groups is crucial for activity. researchgate.net

Table 2: Examples of Conformationally Restricted Systems

Compound ClassRole of Azetidine RingTherapeutic Target/Application
Kinase InhibitorsChiral peptidomimetic tailLck kinase nih.govsemanticscholar.org
General PeptidomimeticsInduces conformational constraintImproved receptor affinity and stability beilstein-journals.org
Bioactive MoleculesDefines spatial geometryVarious biological targets vulcanchem.comresearchgate.net

Employment in Fragment-Based Design and Chemical Probe Development (focus on chemical design principles)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying new drug candidates. It involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds. The this compound scaffold is an excellent starting point for fragment-based design due to its relatively small size, defined three-dimensional shape, and synthetic tractability. core.ac.uk

The design principles of chemical probes often align with those of FBDD. Chemical probes are small molecules used to study the function of proteins and other biomolecules in living systems. promega.com.au They must be potent, selective, and possess a known mechanism of action. The rigid azetidine core of this compound can serve as a foundation for building such probes. For example, derivatives of this scaffold have been used in the development of chemical probes for NaV1.7 inhibitors. researchgate.net The design of these probes often involves linking the azetidine-containing fragment to other chemical moieties to achieve the desired biological activity and to allow for detection or visualization. ljmu.ac.uk

Contributions to the Design of Novel Molecular Architectures with Defined Geometries

The inherent ring strain and defined stereochemistry of the azetidine ring make this compound an attractive building block for the construction of novel molecular architectures with well-defined three-dimensional geometries. acs.org The ability to control the spatial arrangement of atoms is a fundamental goal in organic synthesis, as it directly impacts the properties and functions of molecules.

Through various synthetic transformations, the this compound scaffold can be elaborated into a wide range of complex structures, including fused, bridged, and spirocyclic systems. nih.gov The synthesis of such diverse scaffolds from a common azetidine core highlights its versatility in creating unique chemical matter. These novel architectures can be used to explore new areas of chemical space and to develop molecules with tailored shapes for specific applications, such as enzyme inhibition or materials science. nih.gov The conformational constraints imposed by the azetidine ring are a key feature in the design of these intricate molecular frameworks. researchgate.net

Potential Applications in Supramolecular Chemistry and Material Science (as a structural component)

In materials science, building blocks with defined geometries are essential for the rational design of new materials with specific functions. chemscene.com While research in this area is still emerging, the potential for this compound and its derivatives to serve as components of liquid crystals, porous organic frameworks, or other functional materials is an intriguing possibility. The ability to systematically modify the structure of this building block through combinatorial approaches could lead to the development of new materials with tunable optical, electronic, or mechanical properties. sigmaaldrich.comsmolecule.combldpharm.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing intricate details about the chemical environment of individual atoms.

High-resolution 1D NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) nuclei, offers fundamental insights into the molecular framework of 2-(Azetidin-3-yl)benzoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the azetidine (B1206935) ring. The chemical shifts are influenced by the electronic effects of the substituents. The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing carboxylic acid group. The protons of the azetidine ring will be observed in the upfield region, likely between 3.0 and 5.0 ppm. The methine proton at the 3-position of the azetidine ring, being adjacent to the benzene ring, would likely resonate at the lower end of this range.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.2 - 8.1 m -
Azetidine-CH 4.0 - 4.5 m -
Azetidine-CH₂ 3.5 - 4.0 m -
Azetidine-NH 2.0 - 3.5 br s -

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The aromatic carbons will resonate between 120 and 150 ppm, with the carbon attached to the carboxylic acid group (C1) and the carbon attached to the azetidine ring (C2) showing distinct shifts due to substituent effects. The aliphatic carbons of the azetidine ring will appear in the upfield region, generally between 30 and 60 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 168 - 175
Aromatic C-COOH 130 - 135
Aromatic C-Azetidine 145 - 150
Aromatic CH 125 - 132
Azetidine-CH 45 - 55

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the azetidine ring and establishing the substitution pattern on the benzoic acid ring by identifying adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for connecting the azetidine ring to the benzoic acid moiety. For instance, correlations between the azetidine protons and the aromatic carbons would confirm the position of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and spatial proximity of atoms. In the case of this compound, NOESY could reveal through-space interactions between the protons of the azetidine ring and the protons on the benzoic acid ring, providing insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

HRMS is essential for determining the precise molecular weight of this compound, which allows for the calculation of its elemental formula with high accuracy. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical mass to confirm the elemental composition.

Interactive Table: Predicted HRMS Data for this compound

Ion Predicted m/z
[M+H]⁺ 178.0863
[M+Na]⁺ 200.0682

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion or a protonated/deprotonated molecule) to generate a characteristic fragmentation pattern. This pattern serves as a fingerprint for the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as fragmentation of the azetidine ring. The fragmentation pattern would help to confirm the connectivity of the different parts of the molecule.

Interactive Table: Predicted Key MS/MS Fragments for this compound ([M+H]⁺)

Fragment Ion (m/z) Proposed Structure/Loss
160 [M+H - H₂O]⁺
150 [M+H - CO]⁺
134 [M+H - CO₂]⁺
120 [C₇H₆NO]⁺ (from azetidine ring fragmentation)
105 [C₇H₅O]⁺ (benzoyl cation)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The resulting spectra provide a unique molecular "fingerprint." For this compound, these techniques are crucial for confirming the presence of its key structural features: the carboxylic acid, the substituted benzene ring, and the azetidine ring.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption band is anticipated in the region of 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.info The C=O (carbonyl) stretching vibration of the carboxylic acid would typically appear as a strong, sharp peak between 1700 and 1680 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It involves scattering of monochromatic light from a laser, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While C=O and O-H groups give strong signals in IR, aromatic C=C ring stretching modes typically produce strong signals in Raman spectra, expected around 1600 cm⁻¹. researchgate.netresearchgate.net This makes Raman spectroscopy particularly useful for analyzing the benzene ring portion of the molecule. The symmetric vibrations of non-polar bonds, which are weak in IR, are often strong in Raman.

Table 1: Expected Vibrational Spectroscopy Data for this compound
Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching3300 - 2500WeakBroad, Strong (IR)
Carboxylic Acid (C=O)Stretching1700 - 1680MediumStrong (IR)
Aromatic (C=C)Ring Stretching1625 - 1465~1600Medium (IR), Strong (Raman)
Aromatic (C-H)Stretching3100 - 30003100 - 3000Medium
Azetidine (N-H)Stretching3500 - 3300WeakWeak-Medium
Azetidine (C-H)Stretching3000 - 28503000 - 2850Medium
Carboxylic Acid (C-O)Stretching1320 - 1210MediumStrong (IR)

X-ray Crystallography for Precise Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This method provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a definitive structural model.

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed. nih.gov This analysis allows for the construction of an electron density map, from which the positions of individual atoms can be resolved. nih.gov

A key application for this compound would be the determination of its absolute configuration. The azetidine ring's third carbon is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-2-(Azetidin-3-yl)benzoic acid. X-ray crystallography, particularly using anomalous dispersion, can definitively establish the absolute stereochemistry of a single enantiomer.

Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the azetidine's secondary amine, which dictate the crystal packing. For instance, benzoic acid itself is known to form centrosymmetric dimers in the solid state via hydrogen bonds between the carboxyl groups. researchgate.net Similar interactions, along with potential N-H···O or O-H···N bonds, would be expected to influence the supramolecular assembly of this compound.

Table 2: Information Obtainable from X-ray Crystallography of this compound
ParameterDescription
Molecular ConnectivityConfirms the bonding arrangement of all atoms.
Bond Lengths & AnglesPrecise measurement of distances and angles between bonded atoms.
ConformationDetermines the spatial arrangement of atoms, including the puckering of the azetidine ring.
Absolute ConfigurationUnambiguously assigns the R/S configuration at the chiral center.
Crystal PackingReveals how molecules are arranged in the crystal lattice and identifies intermolecular forces like hydrogen bonds. researchgate.net

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, various chromatographic methods are essential for assessing its chemical purity and for separating its enantiomers.

HPLC is the most common technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most probable mode of analysis. In this setup, a non-polar stationary phase (typically a C18-silica column) is used with a polar mobile phase.

For the analysis of this compound, a typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. helixchrom.comsigmaaldrich.com An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is usually added to the mobile phase to ensure the carboxylic acid and the amine are in a consistent protonation state, which results in sharp, symmetrical peaks. helixchrom.comsigmaaldrich.com Detection is commonly achieved using a UV detector, as the benzene ring possesses a strong chromophore. The detection wavelength would likely be set around 220-235 nm. helixchrom.comsigmaaldrich.com By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified.

Table 3: Typical HPLC Conditions for Purity Analysis of this compound
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile PhaseGradient or isocratic mixture of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA) sigmaaldrich.com
Flow Rate1.0 mL/min sigmaaldrich.com
DetectionUV at ~230 nm helixchrom.com
Column Temperature30 °C sigmaaldrich.com

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. The direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and secondary amine) that can lead to poor peak shape and thermal degradation in the hot injector port.

To make the compound suitable for GC analysis, a derivatization step is typically required. nih.govnih.gov The acidic proton of the carboxylic acid and the proton on the azetidine nitrogen can be replaced with a less polar group, such as a trimethylsilyl (TMS) group. This process increases the compound's volatility and thermal stability, allowing it to be analyzed by GC. nih.gov Following derivatization, the sample is injected into the GC, where it is separated on a capillary column and typically detected by a flame ionization detector (FID) or a mass spectrometer (MS). While applicable after derivatization, HPLC is generally the more direct and preferred method for this type of compound.

Since this compound is a chiral molecule, it is critical to separate and quantify its enantiomers. Chiral chromatography, most often performed using HPLC with a Chiral Stationary Phase (CSP), is the standard method for this purpose. nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives coated or immobilized on silica), macrocyclic glycopeptides (like vancomycin or teicoplanin), or cyclodextrins. nih.govnih.gov The choice of the specific chiral column and mobile phase (which can be normal-phase, reversed-phase, or polar organic) often requires screening to find the optimal separation conditions. mdpi.com Once a separation method is developed, the peak areas for the two enantiomers can be integrated to determine the enantiomeric excess (ee) of a sample, a critical quality attribute for chiral compounds in many applications.

Table 4: Approaches for Chiral Separation of this compound
TechniquePrincipleTypical Stationary Phase
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase. nih.govPolysaccharide-based (e.g., Chiralpak®, Lux®) or Macrocyclic glycopeptide-based (e.g., Chirobiotic™) nih.gov
Indirect Method (HPLC)Derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column (e.g., C18). nih.govStandard achiral RP-HPLC column.

Computational and Theoretical Studies on 2 Azetidin 3 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are essential for understanding the electronic structure, stability, and reactivity of 2-(Azetidin-3-yl)benzoic acid.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on this compound would typically involve optimizing the molecule's geometry to find its lowest energy conformation (ground state).

A standard approach would use a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-31G(d) or a larger one (e.g., def2-TZVP) for higher accuracy. The output of such a calculation would provide the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable form. Furthermore, the calculation yields the ground state energy, which is a key parameter for assessing the molecule's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-31G(d))

ParameterValue
C(carboxyl)-C(phenyl) Bond Length1.49 Å
C(phenyl)-C(azetidine) Bond Length1.51 Å
Azetidine (B1206935) C-N Bond Length (avg)1.47 Å
Azetidine C-C Bond Length (avg)1.55 Å
O-H (carboxyl) Bond Length0.97 Å
C=O (carboxyl) Bond Length1.21 Å
C-N-C Angle (azetidine)~88°
C-C-C Angle (azetidine)~92°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups.

For a more rigorous analysis of the electronic structure, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more accurate description of electron correlation effects than standard DFT functionals.

These higher-level calculations would be used to refine the ground state energy and could be critical for studying excited states or systems where DFT might perform poorly. They could provide a benchmark for the DFT results and offer more precise values for properties like electron affinity and ionization potential.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the azetidine ring and its linkage to the benzoic acid moiety suggests that this compound can adopt multiple conformations.

Conformational Analysis would involve systematically rotating the rotatable bonds (primarily the bond connecting the phenyl ring and the azetidine ring) and calculating the energy of each resulting conformer. This potential energy surface scan would reveal the lowest-energy conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations would provide a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape, identify the most populated conformational states, and analyze the intramolecular interactions (e.g., hydrogen bonding) that stabilize certain geometries. The simulation would also reveal the flexibility of the azetidine ring, which is known to undergo a puckering motion.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the atoms (e.g., using the GIAO method), one can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the structure and assign specific signals to individual atoms.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivative of the energy with respect to atomic positions. The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the N-H bend of the azetidine.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the electronic structure and the nature of the orbitals involved in the electronic excitations (e.g., π→π* transitions in the benzene (B151609) ring).

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study reactions such as esterification of the carboxylic acid or N-alkylation of the azetidine.

In Silico Design Principles for Scaffold Modification and Interaction Profiling (theoretical aspects)

The this compound scaffold can be theoretically modified to tune its physicochemical and biological properties. In silico design principles guide this process.

Electrostatic Potential (ESP) Mapping: Calculating the ESP and mapping it onto the molecule's electron density surface reveals regions that are electron-rich (negative potential, e.g., around the carboxyl oxygens) and electron-poor (positive potential, e.g., around the acidic proton and azetidinyl proton). This map is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. Modifications to the scaffold (e.g., adding electron-withdrawing or electron-donating groups to the phenyl ring) would alter these frontier orbitals, thereby tuning the molecule's electronic properties and reactivity.

Pharmacophore Modeling: Based on the molecule's 3D structure and electrostatic properties, a pharmacophore model can be constructed. This model defines the essential features required for interaction with a hypothetical target, such as hydrogen bond donors, hydrogen bond acceptors, and aromatic regions. This theoretical model can then be used to screen virtual libraries for other molecules with similar properties or to guide the design of new derivatives with enhanced interaction profiles.

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Synthetic Pathways and Methodologies

While classical methods for the synthesis of substituted azetidines exist, the development of more efficient, scalable, and environmentally benign pathways to "2-(Azetidin-3-yl)benzoic acid" remains a key objective. Future research could focus on several underexplored areas:

Novel Cyclization Strategies: The development of new intramolecular cyclization reactions to form the azetidine (B1206935) ring is a promising avenue. This could involve the use of transition-metal catalysis to facilitate ring closure under milder conditions.

C-H Activation Approaches: Direct functionalization of benzoic acid derivatives at the ortho position with an azetidine-containing fragment via C-H activation would represent a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials.

Flow Chemistry Synthesis: The use of continuous flow technology could enable better control over reaction parameters, improve safety when handling reactive intermediates, and facilitate scalability. lookchem.com

Potential Synthetic ApproachKey AdvantagesResearch Focus
Transition-Metal Catalyzed CyclizationMilder reaction conditions, higher functional group toleranceScreening of catalysts and ligands, optimization of reaction parameters
C-H ActivationHigh atom economy, reduced synthetic stepsDevelopment of suitable directing groups, catalyst discovery
Flow ChemistryEnhanced safety, improved scalability, precise controlReactor design, optimization of flow rates and temperatures

Development of Expanded Derivatization Repertoires for Enhanced Structural Diversity

The generation of a diverse library of derivatives is crucial for exploring the full potential of the "this compound" scaffold. The molecule offers three primary points for derivatization: the azetidine nitrogen, the carboxylic acid, and the aromatic ring.

N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a key site for introducing a wide range of substituents through reactions such as alkylation, acylation, and sulfonylation. This can be used to modulate the physicochemical properties and biological activity of the resulting compounds.

Modification of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and alcohols, to explore different biological targets and material properties.

Substitution on the Aromatic Ring: The benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution reactions to introduce substituents that can fine-tune the electronic properties and steric profile of the molecule.

Interactive Table: Potential Derivatization Strategies

Derivatization Site Reaction Type Potential Reagents Resulting Functional Group
Azetidine Nitrogen Alkylation Alkyl halides, Epoxides Tertiary amine
Azetidine Nitrogen Acylation Acyl chlorides, Anhydrides Amide
Azetidine Nitrogen Reductive Amination Aldehydes, Ketones N-alkylated azetidine
Carboxylic Acid Esterification Alcohols, Acid catalysts Ester
Carboxylic Acid Amidation Amines, Coupling agents Amide
Aromatic Ring Nitration Nitric acid, Sulfuric acid Nitro group
Aromatic Ring Halogenation N-Bromosuccinimide Bromo-substituted ring

Innovative Applications in Emerging Fields Beyond Traditional Organic Synthesis

While derivatives of "this compound" hold promise in traditional areas like medicinal chemistry, their unique structural features may also be leveraged in more emergent fields.

Chemical Biology: The development of derivatives bearing fluorescent tags or biotin (B1667282) labels could enable their use as chemical probes to study biological processes.

Materials Science: The rigid azetidine scaffold could be incorporated into polymers to create materials with novel thermal and mechanical properties. The carboxylic acid functionality also allows for integration into metal-organic frameworks (MOFs).

Asymmetric Catalysis: Chiral derivatives of "this compound" could be explored as ligands for asymmetric catalysis, where the strained ring system could impart unique stereochemical control.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govmdpi.com For "this compound," these computational tools can be applied in several ways:

De Novo Design: Generative models can design novel derivatives with predicted desirable properties, such as high binding affinity to a specific biological target or specific physicochemical characteristics. researchgate.net

Property Prediction: Machine learning models can be trained to predict various properties of new derivatives, including solubility, toxicity, and biological activity, thereby prioritizing synthetic efforts. astrazeneca.comcas.org

Retrosynthetic Analysis: AI tools can propose novel and efficient synthetic routes to complex derivatives, potentially identifying pathways that a human chemist might overlook. researchgate.net

The integration of AI and ML has the potential to significantly accelerate the discovery and optimization of new compounds based on the "this compound" scaffold. astrazeneca.com

Addressing Stereochemical Control Challenges in Complex Derivatization

The 3-position of the azetidine ring in "this compound" is a stereocenter. The synthesis of enantiomerically pure compounds is often crucial for biological activity. A significant challenge lies in controlling the stereochemistry at this center during both the initial synthesis of the scaffold and subsequent derivatization reactions.

Future research should focus on the development of asymmetric synthetic methods to produce single enantiomers of "this compound." This could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. Furthermore, understanding how derivatization at other positions of the molecule might influence the stereochemical integrity of the 3-position is critical for the rational design of complex, three-dimensional molecules.

Q & A

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for material science applications?

  • Methodological Answer : Synthesize MOFs via solvothermal reactions with Zn(NO3_3)2_2 or CuCl2_2. Characterize porosity via BET surface area analysis. Test CO2_2 adsorption capacity at 298 K and compare with DFT-predicted binding energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.